

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylimidazole

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Compound of Interest

Compound Name: (1H-imidazol-2-yl)methanamine

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylimidazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the free base, this document compiles a combination of experimental data for its dihydrochloride salt, computationally predicted values for the free base, and established analytical methodologies. This guide is intended to serve as a foundational resource for researchers, providing essential data for modeling, synthesis, and further investigation of 2-aminomethylimidazole and its derivatives.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for 2-aminomethylimidazole and its dihydrochloride salt.

Table 1: Physicochemical Properties of 2-Aminomethylimidazole (Free Base)

Property	Value	Data Type	Source
Molecular Formula	C ₄ H ₇ N ₃	-	-
Molecular Weight	97.12 g/mol	Computed	PubChem[1]
pKa (most basic)	8.8 (Predicted)	Predicted	ChemAxon
logP	-1.0	Computed (XLogP3)	PubChem[1]
Solubility	High in polar solvents	Qualitative	General knowledge
Melting Point	Not available	-	-
Boiling Point	Not available	-	-

Table 2: Physicochemical Properties of 2-Aminomethyl-1H-imidazole Dihydrochloride

Property	Value	Data Type	Source
Molecular Formula	C ₄ H ₉ Cl ₂ N ₃	-	Fisher Scientific[2]
Molecular Weight	170.04 g/mol	-	Fisher Scientific[2]
Melting Point	250-251 °C	Experimental	Fisher Scientific[2][3]
Melting Point	234-241 °C	Experimental	Sigma-Aldrich[4]
Solubility	Soluble in water	Qualitative	General knowledge

Spectroscopic Data Interpretation

While experimental spectra for 2-aminomethylimidazole are not readily available in the public domain, the expected spectral characteristics can be inferred from the functional groups present: a primary amine, a methylene group, and an imidazole ring.

2.1. ¹H NMR Spectroscopy (Predicted)

- Imidazole Ring Protons (2H): Expected to appear as two singlets or a pair of doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm.

- Methylene Protons (-CH₂-): A singlet integrating to 2H, expected in the range of δ 3.5-4.0 ppm, shifted downfield due to the adjacent electron-withdrawing imidazole ring and the amino group.
- Amine Protons (-NH₂): A broad singlet integrating to 2H, with a chemical shift that is highly variable depending on the solvent, concentration, and temperature, typically between δ 1.5 and 4.0 ppm.
- Imidazole N-H Proton (1H): A broad singlet, often not observed or appearing at a very downfield chemical shift (>10 ppm), especially in aprotic solvents.

2.2. ¹³C NMR Spectroscopy (Predicted)

- Imidazole C2: Expected around δ 145-150 ppm.
- Imidazole C4/C5: Expected in the range of δ 115-130 ppm.
- Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.

2.3. Infrared (IR) Spectroscopy

- N-H Stretching (Primary Amine): Two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#).
- N-H Bending (Primary Amine): A medium to strong band is expected around 1580-1650 cm⁻¹[\[4\]](#)[\[6\]](#).
- C-N Stretching: A weak to medium band is expected in the region of 1020-1250 cm⁻¹[\[4\]](#)[\[6\]](#).
- Imidazole Ring Stretching: Several bands are expected in the fingerprint region, typically around 1450-1600 cm⁻¹ (C=N and C=C stretching) and 1050-1250 cm⁻¹ (ring breathing)[\[7\]](#).
- C-H Stretching (Imidazole Ring): A weak band may be observed above 3000 cm⁻¹.

2.4. UV-Vis Spectroscopy

The imidazole ring is the primary chromophore. It is expected to exhibit a strong absorption band in the ultraviolet region, typically with a λ_{max} around 207-210 nm, corresponding to a π

→ π^* transition[8][9][10][11]. The presence of the aminomethyl substituent may cause a slight bathochromic or hyperchromic shift.

Experimental Protocols

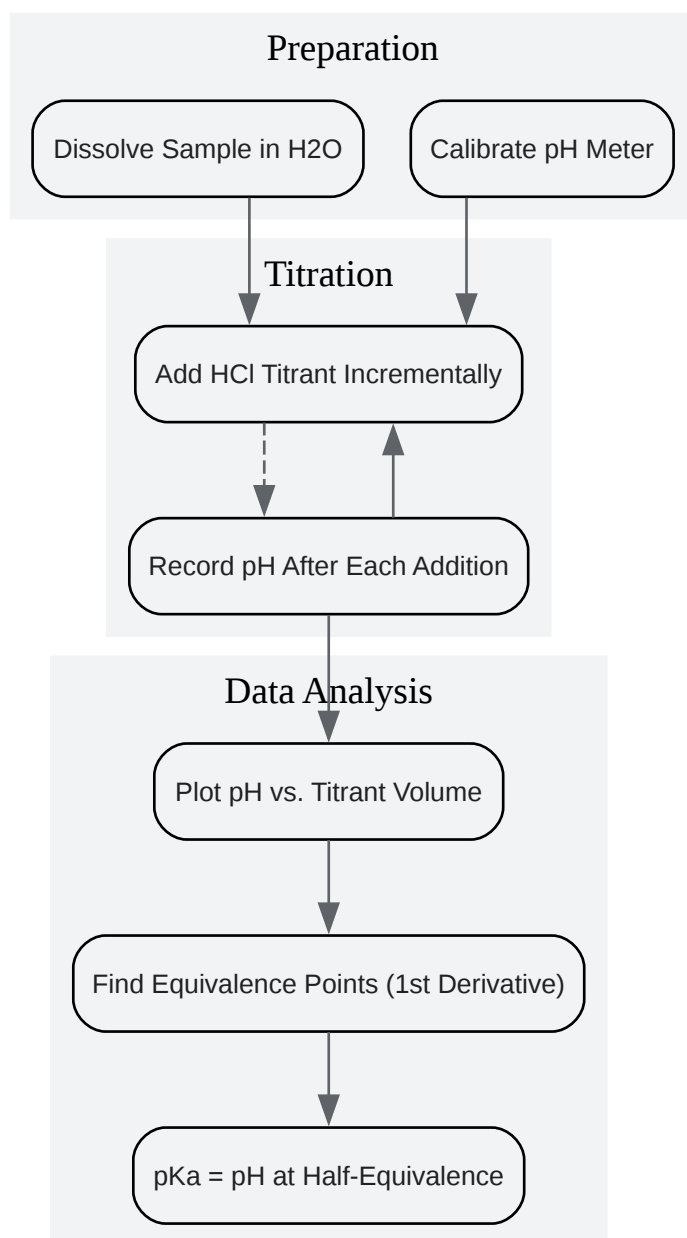
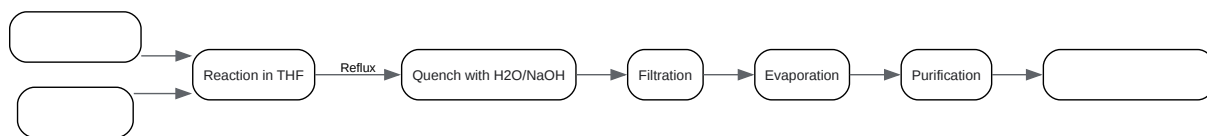
The following sections detail generalized experimental methodologies for the determination of the core physicochemical properties of 2-aminomethylimidazole.

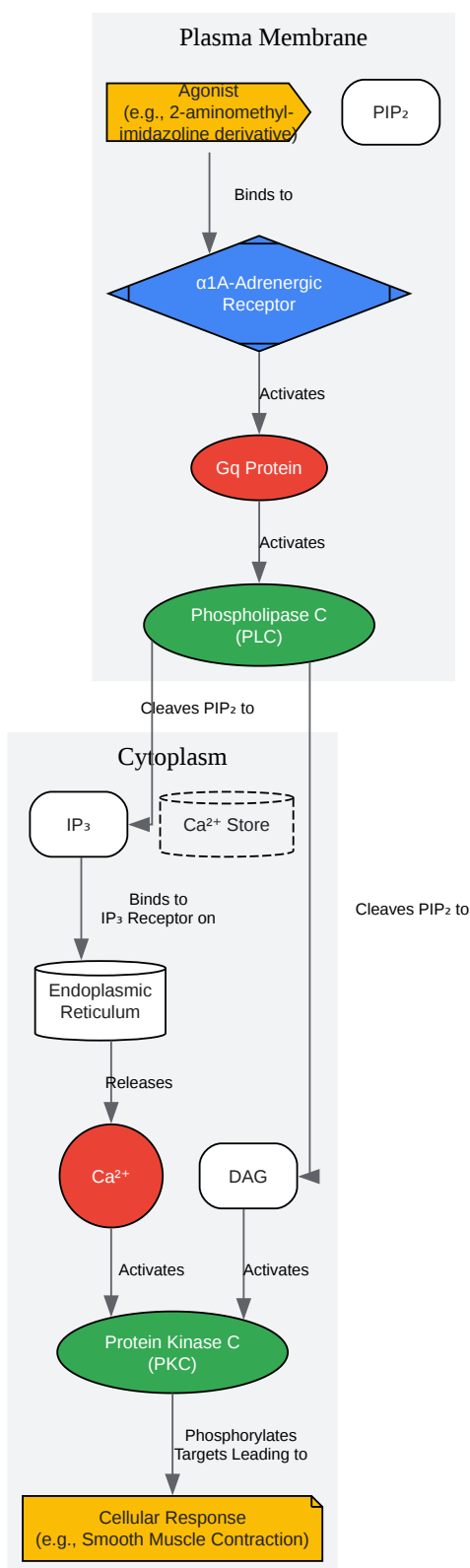
3.1. Synthesis of 2-Aminomethyl-1H-imidazole

A plausible synthetic route to 2-aminomethyl-1H-imidazole is via the reduction of 2-cyanoimidazole.

Protocol: Reduction of 2-Cyanoimidazole

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-cyanoimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reduction:** Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH_4) (2.0-3.0 eq) in THF to the stirred suspension.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH_4 .
- **Work-up:** Filter the resulting granular precipitate and wash it thoroughly with THF.
- **Purification:** Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield crude 2-aminomethyl-1H-imidazole. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.





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